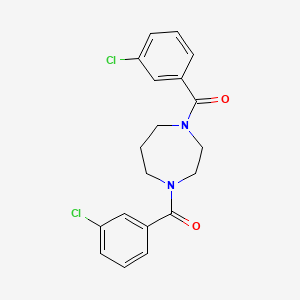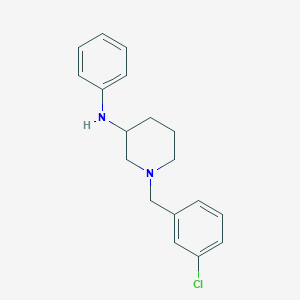
1,4-bis(3-chlorobenzoyl)-1,4-diazepane
Übersicht
Beschreibung
1,4-bis(3-chlorobenzoyl)-1,4-diazepane, also known as DCBD, is a chemical compound that belongs to the family of diazepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-bis(3-chlorobenzoyl)-1,4-diazepane has been studied extensively for its potential applications in medicinal chemistry, specifically for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the growth and survival of cancer cells. This compound has also been studied for its potential applications in materials science, where it can be used as a building block for the synthesis of novel organic materials.
Wirkmechanismus
1,4-bis(3-chlorobenzoyl)-1,4-diazepane exerts its anti-cancer properties by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. This compound inhibits HDAC activity by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for further development as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis(3-chlorobenzoyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, this compound is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-bis(3-chlorobenzoyl)-1,4-diazepane. One area of research is the development of this compound derivatives with improved anti-cancer properties and reduced toxicity towards normal cells. Another area of research is the use of this compound as a building block for the synthesis of novel organic materials with unique properties. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Its anti-cancer properties have been extensively studied, and it has been found to induce apoptosis in cancer cells by inhibiting the activity of HDACs. This compound has several advantages for lab experiments, including its high purity and stability, but it also has limitations, such as its limited solubility in aqueous solutions. Further research is needed to fully elucidate the potential applications of this compound in various fields and to develop new derivatives with improved properties.
Eigenschaften
IUPAC Name |
[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAIPEGDXSOVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3927446.png)
![3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927449.png)

![N-[4-(cyanomethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3927464.png)
![4-[(5-{[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3927477.png)
![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![3-bromo-4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927482.png)
![2-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3927486.png)
![2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3927489.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3927494.png)
![10-acetyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927497.png)
![ethyl 4-{N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3927498.png)

![3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927508.png)